molecular formula C9H7N3O4 B1315293 Methyl 5-nitro-1H-indazole-3-carboxylate CAS No. 78155-75-6

Methyl 5-nitro-1H-indazole-3-carboxylate

Cat. No. B1315293
CAS RN: 78155-75-6
M. Wt: 221.17 g/mol
InChI Key: TUUGVBZYZYAHPC-UHFFFAOYSA-N
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Description

Methyl 5-nitro-1H-indazole-3-carboxylate is a chemical compound with the CAS Number: 78155-75-6 . It has a molecular weight of 221.17 and its IUPAC name is methyl 5-nitro-1H-indazole-3-carboxylate . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular formula of Methyl 5-nitro-1H-indazole-3-carboxylate is C9H7N3O4 . Its InChI Code is 1S/C9H7N3O4/c1-16-9(13)8-6-4-5(12(14)15)2-3-7(6)10-11-8/h2-4H,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

Methyl 5-nitro-1H-indazole-3-carboxylate has a boiling point of 440ºC at 760 mmHg . It has a density of 1.527g/cm³ . The compound has 5 H-Bond acceptors and 1 H-Bond donor .

Scientific Research Applications

Synthesis of Indazoles

  • Scientific Field: Organic Chemistry
  • Application Summary: Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .
  • Methods of Application: The synthesis strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
  • Results or Outcomes: This approach has been used to develop synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions .

Antitumor Activity of 1H-indazole-3-amine Derivatives

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 1H-indazole-3-amine derivatives have been synthesized and tested for their antitumor activity .
  • Methods of Application: The specific methods of synthesis and testing are not detailed in the source .

Antiviral Activity

  • Scientific Field: Virology
  • Application Summary: Indole derivatives, which include indazoles, have been found to possess antiviral properties .
  • Methods of Application: The specific methods of synthesis and testing are not detailed in the source .
  • Results or Outcomes: The outcomes of these studies are not specified in the source .

Anti-inflammatory Activity

  • Scientific Field: Pharmacology
  • Application Summary: Indole derivatives, including indazoles, have been found to possess anti-inflammatory properties .
  • Methods of Application: The specific methods of synthesis and testing are not detailed in the source .
  • Results or Outcomes: The outcomes of these studies are not specified in the source .

Anticancer Activity

  • Scientific Field: Oncology
  • Application Summary: Several new N-phenyl-1H-indazole-1-carboxamides were prepared and evaluated for their in vitro antiproliferative activities against the tumor cell lines panel derived from nine clinically isolated cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast) .
  • Methods of Application: The specific methods of synthesis and testing are not detailed in the source .
  • Results or Outcomes: The outcomes of these studies are not specified in the source .

Antiviral Activity

  • Scientific Field: Virology
  • Application Summary: Indole derivatives, which include indazoles, have been found to possess antiviral properties .
  • Methods of Application: The specific methods of synthesis and testing are not detailed in the source .
  • Results or Outcomes: The outcomes of these studies are not specified in the source .

Antidiabetic Activity

  • Scientific Field: Endocrinology
  • Application Summary: Indole derivatives, including indazoles, have been found to possess antidiabetic properties .
  • Methods of Application: The specific methods of synthesis and testing are not detailed in the source .
  • Results or Outcomes: The outcomes of these studies are not specified in the source .

Safety And Hazards

The compound has been classified with the signal word “Warning” and it has the following hazard statements: H302-H315-H319-H335 . The precautionary statements associated with it are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

methyl 5-nitro-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-16-9(13)8-6-4-5(12(14)15)2-3-7(6)10-11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUGVBZYZYAHPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50506966
Record name Methyl 5-nitro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-nitro-1H-indazole-3-carboxylate

CAS RN

78155-75-6
Record name Methyl 5-nitro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 5-nitro-1H-indazole-3-carboxylic acid 17AP (10.74 g, 51.88 mmol) in MeOH (145 ml) at 0° C. was added SOCl2 (35 ml) dropwise. After stirring for 10 min at 0° C., the reaction mixture was refluxed overnight. HCl gas was evolved (Condenser was equipped with empty balloon to trap HCl). It was then cooled to room temperature, solid was collected by filtration and washed with MeOH to give desired 5-nitro-1H-indazole-3-carboxylic acid methyl ester 18AP (7 g, 61%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Sreenivasulu, P Sujitha, SS Jadav, MJ Ahsan… - Monatshefte für Chemie …, 2017 - Springer
A series of ten novel hydrazide–hydrazones linked indole and indazole moieties were designed and synthesized. All the synthesized compounds were evaluated for their cytotoxicity …
Number of citations: 63 link.springer.com
L Crocetti, MP Giovannoni, N Cantini, G Guerrini… - Frontiers in …, 2020 - frontiersin.org
Human neutrophil elastase (HNE) is involved in a number of essential physiological processes and has been identified as a potential therapeutic target for treating acute and chronic …
Number of citations: 12 www.frontiersin.org

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